molecular formula C9H15N3O2 B13587657 3-(2-Oxopiperidin-1-yl)azetidine-1-carboxamide

3-(2-Oxopiperidin-1-yl)azetidine-1-carboxamide

Cat. No.: B13587657
M. Wt: 197.23 g/mol
InChI Key: UJBVHPFUFFTECQ-UHFFFAOYSA-N
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Description

3-(2-Oxopiperidin-1-yl)azetidine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidinone ring fused with an azetidine ring, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopiperidin-1-yl)azetidine-1-carboxamide typically involves the reaction of azetidine derivatives with piperidinone compounds. One common method includes the use of azetidine-1-carboxylic acid as a starting material, which undergoes a series of reactions including amide formation and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopiperidin-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Oxopiperidin-1-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxopiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxopiperidin-1-yl)azetidine-1-carboxamide is unique due to its specific combination of the piperidinone and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide

InChI

InChI=1S/C9H15N3O2/c10-9(14)11-5-7(6-11)12-4-2-1-3-8(12)13/h7H,1-6H2,(H2,10,14)

InChI Key

UJBVHPFUFFTECQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2CN(C2)C(=O)N

Origin of Product

United States

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